molecular formula C17H17N3O2S B2551252 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide CAS No. 955769-71-8

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide

Cat. No.: B2551252
CAS No.: 955769-71-8
M. Wt: 327.4
InChI Key: OEFUDJLDCIEYCP-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide is a synthetic small molecule featuring the thiazolo[3,2-a]pyrimidinone bicyclic heterocycle, a scaffold recognized in medicinal chemistry for its diverse bioactivity . This core structure is known to be readily modified, allowing for optimization of interactions with biological targets . The compound is an amide derivative, linking a 2-phenylbutanamide group to the 6-position of the 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine core. Research Applications and Value Compounds based on the thiazolo[3,2-a]pyrimidinone scaffold have demonstrated significant potential in oncological research. Specifically, close analogues have been identified as promising scaffolds for the development of potential PI3Kα inhibitors, a key pathway in cell growth and survival . Furthermore, this class of compounds has been developed as general inhibitors of Bcl-2 family proteins, which are critical regulators of apoptosis (programmed cell death) . Inhibition of these anti-apoptotic proteins can make cancer cells more susceptible to cell death. Handling and Usage This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate personal protective equipment in a controlled laboratory environment. The chemical structure should be confirmed by the researcher using techniques such as NMR spectroscopy and mass spectrometry prior to use.

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-3-13(12-7-5-4-6-8-12)15(21)19-14-11(2)18-17-20(16(14)22)9-10-23-17/h4-10,13H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFUDJLDCIEYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction

A mixture of ethyl acetoacetate (10 mmol), thiourea (15 mmol), and zinc chloride (2 mmol) in glacial acetic acid undergoes fusion at 80°C for 4 hours. This yields ethyl 4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate as a dihydro intermediate.

Cyclization with Chloroacetonitrile

The intermediate (1 mmol) reacts with chloroacetonitrile (1.5 mmol) in dimethylformamide under reflux for 10 hours. Intramolecular nucleophilic substitution forms the thiazole ring, yielding the title compound.

Parameter Value Source
Yield 70%
Melting point 172–174°C
Key IR bands 1720 cm⁻¹ (ester C=O)

Step 2: Hydrolysis to 7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic Acid

The ethyl ester undergoes acid-catalyzed hydrolysis to generate the carboxylic acid precursor.

Reaction Conditions

Heating the ester (50 mM) with 2N hydrochloric acid (75 mL) under reflux for 5 hours achieves complete hydrolysis. Cooling and filtration yield the carboxylic acid as a crystalline solid.

Parameter Value Source
Yield 79.7%
λmax (NaHCO₃) 328 nm (ε = 6000)
Elemental analysis C:43.87%; H:2.06%

Step 3: Amide Formation with 2-Phenylbutanamine

The carboxylic acid is activated and coupled with 2-phenylbutanamine via two potential pathways.

Acyl Chloride Route

  • Activation : Treating the acid with thionyl chloride (1.2 eq) in dichloromethane at 0°C for 2 hours forms the acyl chloride.
  • Coupling : Adding 2-phenylbutanamine (1.5 eq) in the presence of triethylamine (2 eq) at room temperature for 12 hours yields the amide.

Carbodiimide-Mediated Coupling

Alternatively, the acid reacts with 2-phenylbutanamine (1.2 eq) using EDCl (1.5 eq) and HOBt (1.5 eq) in dimethylformamide at 25°C for 24 hours.

Parameter Acyl Chloride Route Carbodiimide Route
Yield 65–70% 75–80%
Purity (HPLC) ≥95% ≥98%

Optimization and Reaction Conditions

Solvent Effects

  • Cyclization : Dimethylformamide outperforms ethanol in cyclization efficiency (70% vs. 50% yield).
  • Hydrolysis : Aqueous hydrochloric acid ensures complete ester cleavage without decarboxylation.

Temperature Control

  • Amide coupling : Reactions above 40°C promote racemization of 2-phenylbutanamine, necessitating ambient conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.24 (s, 1H, thiazole-H), 7.64–7.40 (m, 5H, Ph), 2.86 (s, 3H, CH₃).
  • HRMS : [M + H]⁺ Calculated for C₁₈H₁₈N₃O₂S: 340.1118; Found: 340.1120.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).
  • Elemental analysis : Deviation <0.4% from theoretical values.

Challenges and Alternative Approaches

Competing Side Reactions

  • Ester hydrolysis : Overly vigorous conditions may degrade the thiazolo[3,2-a]pyrimidine core.
  • Amine oxidation : 2-Phenylbutanamine requires inert atmospheres to prevent degradation during coupling.

Solid-Phase Synthesis

Immobilizing the carboxylic acid on Wang resin enables iterative coupling cycles, improving yields to 85% for analogous amides.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, various oxidizing agents for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield brominated derivatives, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s amide group at position 6 contrasts with ester/carboxylate groups in analogs (e.g., ), likely improving hydrogen-bonding capacity and metabolic stability.
  • Methoxy and phenyl substituents (e.g., ) increase steric hindrance and π-π interactions, whereas the target’s 2-phenylbutanamide may balance lipophilicity and solubility.

Key Observations :

  • The target’s synthesis may require amide coupling under mild conditions to preserve the thiazolo-pyrimidine core.
  • Acidic reflux conditions (e.g., ) are common for cyclization but may degrade sensitive functional groups like amides.

Physicochemical and Structural Properties

Crystal Packing and Hydrogen Bonding

  • Target compound : Likely exhibits C–H···O/N hydrogen bonds due to the amide and oxo groups, similar to patterns in .
  • Ethyl carboxylate analog (): Forms bifurcated C–H···O bonds along the c-axis, creating chain-like motifs. Dihedral angles between fused rings (~80°) indicate significant puckering .
  • Thiadiazolo-pyrimidines (): Rigid planar structures due to thiadiazole fusion, reducing conformational flexibility compared to the target.

Ring Puckering Analysis

  • Cremer-Pople parameters () describe puckering in thiazolo-pyrimidine rings. For example, the ethyl carboxylate derivative () has a flattened boat conformation (C5 deviation: 0.224 Å), whereas pyrrolo-thiazolo-pyrimidines () may adopt chair-like conformations due to fused rings.

Key Observations :

  • The target’s phenylbutanamide group may favor interactions with hydrophobic enzyme pockets, unlike antioxidative analogs with polar moieties ().

Biological Activity

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and implications for future studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H16N4OS
  • Molecular Weight : 304.38 g/mol
  • CAS Number : 955769-39-8

This compound acts primarily as a glutamate receptor antagonist , which influences glutamatergic neurotransmission. This mechanism is crucial for various neurological processes, including learning and memory. The compound's interaction with glutamate receptors may also hold therapeutic potential in treating neurological disorders.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, revealing promising results in various domains:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
    • In vitro studies have shown effective inhibition against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM for certain derivatives .
  • Cytotoxicity :
    • Cytotoxicity assays using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) indicate that while some derivatives show promising antimicrobial activity, they also exhibit varying levels of cytotoxicity. For instance, compound 3g demonstrated lower toxicity compared to others tested .
  • Enzyme Inhibition :
    • The compound has been studied for its potential as an enzyme inhibitor, particularly targeting RNase H, which is relevant in HIV therapy. Such inhibition could lead to the development of new antiviral agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialActive against Pseudomonas aeruginosa, E. coli (MIC = 0.21 µM)
CytotoxicityLower toxicity in HaCat cells compared to other compounds
Enzyme InhibitionPotential RNase H inhibitor

Case Study: Antimicrobial Efficacy

In a study evaluating various thiazolopyrimidine derivatives, N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenybutanamide was highlighted for its potent antimicrobial effects. The study utilized molecular docking simulations to understand binding interactions with bacterial enzymes such as DNA gyrase. The results indicated strong binding affinities comparable to established antibiotics like ciprofloxacin, suggesting that this compound could serve as a basis for developing new antimicrobial agents .

Conclusion and Future Directions

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenybutanamide represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities. Its role as a glutamate receptor antagonist and its antimicrobial properties warrant further investigation to explore its full therapeutic potential. Future research should focus on optimizing its structure to enhance efficacy while minimizing cytotoxic effects, as well as conducting in vivo studies to validate its safety and effectiveness.

Q & A

Q. What synthetic methodologies are employed to prepare N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide?

The compound is synthesized via cyclocondensation reactions. A representative method involves refluxing a thiazolo-pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and an appropriate aldehyde in a mixture of glacial acetic acid and acetic anhydride. Sodium acetate is used as a catalyst, followed by recrystallization from ethyl acetate/ethanol to yield pure crystals . Modifications to the substituents on the benzylidene moiety can alter reaction yields and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Used to confirm substituent integration and spatial arrangement, particularly for methyl, phenyl, and oxo groups (e.g., δ 1.2–1.4 ppm for ethyl esters, δ 7.2–7.6 ppm for aromatic protons) .
  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and ring puckering (e.g., thiazolo-pyrimidine rings adopt a flattened boat conformation with C5 deviation of ~0.22 Å from the mean plane) .
  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and secondary amide bands (~1650 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related thiazolo-pyrimidine derivatives exhibit:

  • Antimicrobial activity : Evaluated via agar diffusion assays against Staphylococcus aureus and Escherichia coli .
  • Antioxidant potential : Assessed using DPPH radical scavenging assays, with IC₅₀ values comparable to ascorbic acid in some analogs .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) show moderate activity, suggesting scaffold-specific bioactivity .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
  • Orthogonal assays : Confirm antiproliferative effects via clonogenic assays and apoptosis markers (e.g., caspase-3 activation) .
  • Solubility optimization : Adjust DMSO concentrations or use nanoformulations to address false negatives from poor solubility .

Q. What insights does crystallography provide about molecular interactions and stability?

X-ray studies reveal:

  • Hydrogen-bonding networks : C–H···O interactions stabilize crystal packing (e.g., bifurcated bonds along the c-axis with donor-acceptor distances of 2.8–3.2 Å) .
  • Dihedral angles : The thiazolo-pyrimidine ring forms an 80.9° angle with the phenyl group, influencing steric hindrance and binding pocket compatibility .
  • Solvent effects : Ethanol/ethyl acetate recrystallization minimizes lattice defects, enhancing thermal stability (TGA data shows decomposition >250°C) .

Q. How are computational methods applied to predict structure-activity relationships (SAR)?

  • Molecular docking : Models interactions with targets like phosphodiesterases (PDE10A) using co-crystallized ligands (e.g., RMSD <2.0 Å validates binding poses) .
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity, correlating with antioxidant efficacy .
  • MD simulations : Analyze conformational flexibility of the butanamide side chain to optimize pharmacokinetic properties (e.g., LogP ~2.5 for blood-brain barrier penetration) .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses of thiazolo-pyrimidine derivatives?

  • Microwave-assisted synthesis : Reduces reaction time from 10 hours to 30 minutes while maintaining >75% yield .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to prevent side reactions .
  • Column chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate 7:3 to 1:1) for efficient separation of regioisomers .

Q. How is ring puckering quantified in crystallographic studies?

Puckering parameters (e.g., Cremer-Pople coordinates) are calculated from X-ray data to describe deviations from planarity:

  • Amplitude (q₂) : Measures overall puckering magnitude (e.g., q₂ = 0.22 Å for the pyrimidine ring) .
  • Phase angle (θ) : Distinguishes envelope (θ = 0°) vs. twist (θ = 90°) conformations, critical for understanding strain and reactivity .

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